Sodium chondroitin sulfate A
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Overview
Description
Sodium chondroitin sulfate A is a sulfated glycosaminoglycan (GAG) that is extensively distributed in the extracellular matrix of connective tissues, such as cartilage, skin, cornea, and umbilical cord . It is composed of repeating disaccharide units of N-acetylgalactosamine and glucuronic acid, which are variably sulfated . This compound is known for its significant role in providing structural integrity and resistance to compression in cartilage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium chondroitin sulfate A involves several steps, including enzymolysis, resin absorption, elution, decoloring, ultrafiltration, deposition, and drying . The enzymolysis step breaks down the cartilage tissue to release the chondroitin sulfate, which is then absorbed onto a resin. The absorbed compound is eluted, decolored, and subjected to ultrafiltration to remove impurities. Finally, the compound is precipitated, dewatered, and dried to obtain the final product .
Industrial Production Methods: Industrial production of this compound typically involves extraction from animal cartilage, such as bovine or shark cartilage . The process includes alkaline digestion, enzymatic hydrolysis, and purification steps to ensure high purity and yield . The extracted compound is then converted to its sodium salt form through neutralization with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions: Sodium chondroitin sulfate A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used to oxidize the hydroxyl groups in the disaccharide units.
Reduction: Sodium borohydride can be used to reduce the oxidized groups back to hydroxyl groups.
Substitution: Sulfation reactions are performed using sulfur trioxide-pyridine complex to introduce sulfate groups at specific positions.
Major Products: The major products formed from these reactions include various sulfated derivatives of chondroitin sulfate, which exhibit different biological activities .
Scientific Research Applications
Sodium chondroitin sulfate A has a wide range of scientific research applications:
Biology: It plays a crucial role in cell signaling, tissue growth, and repair.
Medicine: It is widely used in the treatment of osteoarthritis due to its ability to provide structural support to cartilage and reduce inflammation.
Industry: It is used in the formulation of dietary supplements, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium chondroitin sulfate A involves several pathways:
Anti-inflammatory Activity: It inhibits the synthesis of proteolytic enzymes, nitric oxide, and other substances that contribute to cartilage degradation.
Stimulation of Proteoglycan Synthesis: It promotes the synthesis of proteoglycans and hyaluronic acid, which are essential for maintaining cartilage structure.
Hydrophilic Properties: Its ability to attract and retain water helps in absorbing compressive forces in cartilage.
Comparison with Similar Compounds
Chondroitin-4-sulfate: Similar in structure but differs in the position of sulfate groups.
Chondroitin-6-sulfate: Another variant with sulfate groups at different positions.
Glucosamine: Often used in combination with chondroitin sulfate for joint health.
Uniqueness: Sodium chondroitin sulfate A is unique due to its specific sulfation pattern, which imparts distinct biological activities and therapeutic potential . Its ability to provide structural support and reduce inflammation makes it a valuable compound in medical and industrial applications .
Properties
Molecular Formula |
C14H23NO15S |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
(3S,6R)-6-[(2R,5R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO15S/c1-3(17)15-5-10(9(30-31(24,25)26)4(2-16)27-13(5)23)28-14-8(20)6(18)7(19)11(29-14)12(21)22/h4-11,13-14,16,18-20,23H,2H2,1H3,(H,15,17)(H,21,22)(H,24,25,26)/t4?,5?,6?,7-,8?,9-,10?,11?,13+,14+/m0/s1 |
InChI Key |
AVJBPWGFOQAPRH-LRVNKPFDSA-N |
Isomeric SMILES |
CC(=O)NC1[C@@H](OC([C@@H](C1O[C@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)OS(=O)(=O)O)CO)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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